molecular formula C26H25N5O2 B11038407 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-1-naphthamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-1-naphthamide

Cat. No.: B11038407
M. Wt: 439.5 g/mol
InChI Key: ADGIOMOPQNEKCP-UHFFFAOYSA-N
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Description

N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthamide core linked to a morpholino-pyrimidinyl moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholino group, and the coupling of the naphthamide moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE is unique due to its specific combination of a naphthamide core and a morpholino-pyrimidinyl moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H25N5O2/c1-18-17-24(30-26(27-18)31-13-15-33-16-14-31)28-20-9-11-21(12-10-20)29-25(32)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,17H,13-16H2,1H3,(H,29,32)(H,27,28,30)

InChI Key

ADGIOMOPQNEKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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